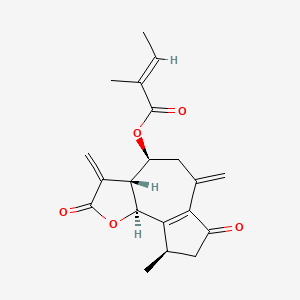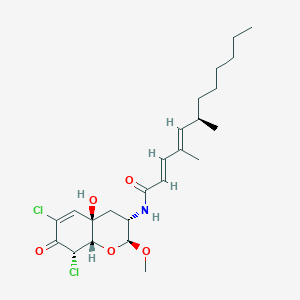
Sodium tetrabromoaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrabromoaurate is an inorganic compound with the chemical formula NaAuBr₄. It is a salt composed of sodium cations (Na⁺) and tetrabromoaurate anions ([AuBr₄]⁻). This compound is known for its distinctive red to black crystalline appearance and is primarily used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate can be synthesized by reacting gold(III) bromide with sodium bromide in an aqueous solution. The reaction proceeds through several steps, ultimately yielding the desired product . The general reaction can be represented as: [ \text{AuBr}_3 + \text{NaBr} \rightarrow \text{NaAuBr}_4 ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the controlled reaction of gold with bromine in the presence of sodium bromide. The reaction is carried out under specific conditions to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrabromoaurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form gold metal and other lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as thiocyanate and cyanide can replace bromide ions under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold metal and sodium bromide.
Substitution: Complexes with different ligands, such as sodium tetrathiocyanatoaurate.
Wissenschaftliche Forschungsanwendungen
Sodium tetrabromoaurate has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of gold nanoparticles and as a precursor for other gold compounds.
Biology: It is used in biological studies for its antimicrobial properties and as a staining agent.
Wirkmechanismus
The mechanism by which sodium tetrabromoaurate exerts its effects involves the interaction of the tetrabromoaurate anion with molecular targets. In biological systems, it can interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved are still under investigation, but it is believed to disrupt cellular processes by binding to proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Sodium tetrachloroaurate (NaAuCl₄): Similar in structure but contains chloride ions instead of bromide.
Sodium tetrabromopalladate (NaPdBr₄): Contains palladium instead of gold.
Gold(III) bromide (AuBr₃): A precursor used in the synthesis of sodium tetrabromoaurate.
Uniqueness: this compound is unique due to its specific combination of gold and bromide ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its applications in nanoparticle synthesis and catalysis make it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
sodium;tetrabromogold(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPPMRNISYJZFW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].Br[Au-](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52495-41-7 |
Source


|
| Record name | Aurate(1-), tetrabromo-, sodium (1:1), (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52495-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium tetrabromoaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1261414.png)










